(R)-N-Boc-3-morpholinecarbaldehyde
Overview
Description
®-N-Boc-3-morpholinecarbaldehyde is a chiral compound that features a morpholine ring with a Boc (tert-butoxycarbonyl) protecting group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-3-morpholinecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-morpholinecarboxylic acid.
Protection: The carboxylic acid group is protected using a Boc anhydride in the presence of a base such as triethylamine to form ®-N-Boc-3-morpholinecarboxylic acid.
Reduction: The protected carboxylic acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: Industrial production of ®-N-Boc-3-morpholinecarbaldehyde follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: ®-N-Boc-3-morpholinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, DMP
Reduction: NaBH4, LiAlH4
Deprotection: Trifluoroacetic acid (TFA)
Major Products:
Oxidation: ®-N-Boc-3-morpholinecarboxylic acid
Reduction: ®-N-Boc-3-morpholinecarbinol
Deprotection: ®-3-morpholinecarbaldehyde
Scientific Research Applications
®-N-Boc-3-morpholinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound serves as a building block for the development of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-Boc-3-morpholinecarbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc protecting group ensures stability during synthetic transformations, while the aldehyde group allows for further functionalization.
Comparison with Similar Compounds
- (S)-N-Boc-3-morpholinecarbaldehyde
- ®-N-Boc-4-morpholinecarbaldehyde
- ®-N-Boc-2-morpholinecarbaldehyde
Comparison: ®-N-Boc-3-morpholinecarbaldehyde is unique due to its specific stereochemistry and position of the aldehyde group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
tert-butyl (3R)-3-formylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLHQYMJBRBXAN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657770 | |
Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257850-86-4 | |
Record name | 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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